1-Chloro-2-(2-nitrovinyl)benzene
Description
1-Chloro-2-(2-nitrovinyl)benzene (CAS: 3156-34-1) is a chlorinated aromatic compound featuring a nitrovinyl substituent at the ortho position. Its molecular formula is C₈H₅ClNO₂, with a molecular weight of 182.59 g/mol. The compound is structurally characterized by an electron-withdrawing nitro group conjugated to a vinyl moiety, which enhances its reactivity in electrophilic and nucleophilic reactions. It is commonly utilized as a synthetic intermediate in organic chemistry, particularly in reductions (e.g., to phenethylamine derivatives) and as a precursor for bioactive molecules .
Properties
IUPAC Name |
1-chloro-2-[(E)-2-nitroethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c9-8-4-2-1-3-7(8)5-6-10(11)12/h1-6H/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKJTRDWAZGBLR-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90879308 | |
| Record name | 2-CHLORO-B-NITROSTYRENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90879308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3156-34-1 | |
| Record name | Benzene, 1-chloro-2-(2-nitrothenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003156341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3156-34-1 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136463 | |
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| Record name | 2-CHLORO-B-NITROSTYRENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90879308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-2-Chloro-beta-nitrostyrene | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-2-(2-nitrovinyl)benzene can be synthesized through a reaction involving 2-chlorobenzaldehyde and nitromethane. The reaction typically occurs in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The process involves the formation of an intermediate, which then undergoes further reactions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-(2-nitrovinyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The major product is typically an amine derivative.
Substitution: Various substituted benzene derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
1-Chloro-2-(2-nitrovinyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(2-nitrovinyl)benzene involves its interaction with various molecular targets. The nitrovinyl group can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile and forms a sigma complex with the benzene ring. This intermediate can then undergo further reactions to yield different products. The chlorine atom can also participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Effects
1-Chloro-3-(2-nitrovinyl)benzene (CAS: 3156-35-2)
- Molecular Formula: C₈H₅ClNO₂ (same as the ortho isomer).
- Key Difference : The nitrovinyl group is at the meta position.
- However, electronic effects remain similar due to the nitro group's strong electron-withdrawing nature .
1-Methoxy-3-(2-nitrovinyl)benzene (CAS: 3179-09-7)
- Molecular Formula: C₉H₉NO₃.
- Key Difference : A methoxy group replaces the chlorine atom.
- Impact : The methoxy group donates electrons via resonance, counteracting the electron-withdrawing nitrovinyl group. This could reduce electrophilicity at the vinyl position, affecting reactivity in Michael additions or polymerizations .
2-Chlorostilbene (1-Chloro-2-(2-phenylethenyl)benzene, CAS: 24942-76-5)
- Molecular Formula : C₁₄H₁₁Cl.
- Key Difference : The nitro group is replaced by a phenyl ring.
- Impact : The absence of the nitro group eliminates conjugation with the vinyl moiety, reducing polarity and electrophilic character. This makes 2-chlorostilbene more suited for applications in materials science (e.g., liquid crystals) rather than bioactive synthesis .
Functional Group Analogues
1-Chloro-2-nitrobenzene (CAS: 88-73-3)
- Molecular Formula: C₆H₄ClNO₂.
- Key Difference : Lacks the vinyl group.
- Impact : The nitro group directly attached to the benzene ring increases aromatic electrophilicity but limits conjugation. This compound is primarily used as a precursor in dye and pesticide manufacturing rather than in complex organic syntheses .
(E)-1-Chloro-2-(2-((2-chlorophenyl)sulfonyl)vinyl)benzene
- Molecular Formula: C₁₄H₉Cl₂NO₂S.
- Key Difference : A sulfonyl group replaces one nitro oxygen.
- Impact : The sulfonyl group enhances oxidative stability and introduces hydrogen-bonding capacity, making this derivative a potent activator of the NRF2 pathway for antioxidant applications in neuroprotection .
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| 1-Chloro-2-(2-nitrovinyl)benzene | C₈H₅ClNO₂ | 182.59 | Not reported | Nitrovinyl, Chloro |
| 1-Chloro-3-(2-nitrovinyl)benzene | C₈H₅ClNO₂ | 182.59 | Not reported | Nitrovinyl, Chloro |
| 1-Chloro-2-nitrobenzene | C₆H₄ClNO₂ | 157.55 | 246 | Nitro, Chloro |
| 2-Chlorostilbene | C₁₄H₁₁Cl | 214.69 | Not reported | Vinyl, Chloro |
Biological Activity
1-Chloro-2-(2-nitrovinyl)benzene, with the molecular formula , is an organic compound that has garnered attention for its potential biological activities. This compound features a chlorine atom at the first carbon and a nitrovinyl group at the second carbon of the benzene ring. Its applications span various fields, including chemistry, biology, and medicine, where it is studied for its interactions with biomolecules and potential therapeutic uses.
This compound can undergo several chemical reactions:
- Oxidation : The nitrovinyl group can be oxidized to yield different products.
- Reduction : The nitro group can be reduced to an amine group under specific conditions.
- Substitution : The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide | Varies based on desired product |
| Reduction | Hydrogen gas with palladium catalyst, Sodium borohydride | Varies based on desired product |
| Substitution | Sodium methoxide, Potassium tert-butoxide | Nucleophilic substitution conditions |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The nitrovinyl group acts as an electrophile in electrophilic aromatic substitution reactions, forming sigma complexes with the benzene ring. These intermediates can further react to produce diverse biological effects. Additionally, the chlorine atom participates in nucleophilic substitution reactions.
Toxicological Studies
Research has indicated that this compound exhibits significant toxicological effects:
- Genotoxicity : In studies involving intraperitoneal injection in mice, DNA damage was observed in liver and kidney tissues. Weak mutagenic activity was noted in bacterial systems but not in mammalian cell tests .
- Acute Toxicity : The LD50 for male and female Sprague-Dawley rats was determined to be approximately 560 mg/kg body weight. Symptoms of intoxication included reduced appetite, weakness, and respiratory distress .
- Chronic Exposure : Long-term exposure studies revealed increased liver and kidney weights in mice at low concentrations (1.1 ppm), suggesting potential organ-specific toxicity.
Study 1: Genotoxic Effects in Mice
A study investigated the genotoxic effects of this compound through intraperitoneal injection in mice. Results indicated significant DNA damage in liver and kidney tissues, alongside increased rates of sister chromatid exchanges .
Study 2: Acute Toxicity Assessment
In an acute toxicity assessment involving Sprague-Dawley rats, the compound demonstrated a lethal dose (LD50) of 560 mg/kg. Observed symptoms included respiratory distress and organ hemorrhaging post-mortem.
Biochemical Pathways
This compound is involved in various biochemical pathways that influence cellular processes:
- Cytotoxicity : Related compounds have shown cytotoxic effects against cancer cell lines, indicating potential therapeutic applications.
- Insecticidal Activity : Some derivatives exhibit insecticidal properties, suggesting utility in agrochemical formulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
